TRPA1 Antagonist Scaffold: Class-Level Activity Inference from Patent-Disclosed Analog
The target compound serves as a carboxylic acid intermediate for the synthesis of heterocyclic derivatives claimed in US Patent 9,212,130 B2. Within this patent, Example 102—a structurally related cyclobutane-tetrahydrofuran-containing molecule—was evaluated for TRPA1 (Transient Receptor Potential Ankyrin 1) antagonism and demonstrated an IC₅₀ of 0.32 μM [1]. While this value does not derive from the free acid form of CAS 2137817-30-0, it provides class-level inference that the oxolan-2-yl-cyclobutane scaffold can be elaborated into bioactive TRPA1 ligands. Procurement of the free acid is a necessary step for accessing this chemotype series.
| Evidence Dimension | TRPA1 Antagonism (IC₅₀) |
|---|---|
| Target Compound Data | Not applicable (free acid not tested; activity pertains to elaborated analog) |
| Comparator Or Baseline | Example 102 analog (0.32 μM IC₅₀) |
| Quantified Difference | Not calculable; scaffold potential inferred from analog activity |
| Conditions | FLIPR calcium influx assay in TRPA1-expressing cells |
Why This Matters
Identifies the compound as an entry point to a pharmacologically relevant chemical series with documented sub-micromolar target engagement.
- [1] US Patent 9,212,130 B2. Heterocyclic derivative and pharmaceutical composition comprising the same. Example 102. 2015. View Source
